N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097898-69-4
VCID: VC5216688
InChI: InChI=1S/C19H15NO3S/c21-19(17-11-13-5-1-2-6-15(13)23-17)20-12-14(16-7-3-9-22-16)18-8-4-10-24-18/h1-11,14H,12H2,(H,20,21)
SMILES: C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Molecular Formula: C19H15NO3S
Molecular Weight: 337.39

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

CAS No.: 2097898-69-4

Cat. No.: VC5216688

Molecular Formula: C19H15NO3S

Molecular Weight: 337.39

* For research use only. Not for human or veterinary use.

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide - 2097898-69-4

Specification

CAS No. 2097898-69-4
Molecular Formula C19H15NO3S
Molecular Weight 337.39
IUPAC Name N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C19H15NO3S/c21-19(17-11-13-5-1-2-6-15(13)23-17)20-12-14(16-7-3-9-22-16)18-8-4-10-24-18/h1-11,14H,12H2,(H,20,21)
Standard InChI Key MATVLJQMMGEJAQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4

Introduction

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is an organic compound characterized by its heterocyclic structure, which integrates furan, thiophene, and benzofuran moieties. These structural features make it a subject of interest in medicinal chemistry and materials science due to its potential biological activity and physicochemical properties.

Synthesis Pathways

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions:

  • Step 1: Formation of the Benzofuran Core

    • Benzofurans can be synthesized via cyclization reactions involving salicylaldehydes and acetic acid derivatives.

  • Step 2: Introduction of the Furan and Thiophene Substituents

    • The furan and thiophene groups are incorporated using Grignard or Suzuki coupling reactions to attach the heterocyclic rings to an ethyl chain.

  • Step 3: Amide Formation

    • The final step involves coupling the benzofuran derivative with a carboxylic acid or acid chloride to form the carboxamide group.

Potential Applications

The compound's structure suggests potential applications in:

  • Anticancer Research: Benzofuran derivatives are known for their anticancer properties through mechanisms such as kinase inhibition and apoptosis induction .

  • Antimicrobial Activity: The presence of furan and thiophene moieties may enhance antibacterial or antifungal activity due to their electron-rich aromatic systems.

Anticancer Studies

Benzofuran derivatives have shown selective inhibition of cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values ranging from low micromolar to nanomolar concentrations depending on substitutions .

Antimicrobial Screening

Studies on similar compounds indicate strong activity against Gram-positive bacteria and moderate activity against Gram-negative strains, which could be attributed to the polar surface area and heterocyclic interactions.

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